molecular formula C22H14N4O2 B375500 N,N'-bis(2-cyanophenyl)terephthalamide

N,N'-bis(2-cyanophenyl)terephthalamide

Cat. No.: B375500
M. Wt: 366.4g/mol
InChI Key: COGSUOZDEZEDSZ-UHFFFAOYSA-N
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Description

N,N'-bis(2-cyanophenyl)terephthalamide is a terephthalamide derivative featuring two 2-cyanophenyl substituents attached to the amide nitrogen atoms of the terephthalic acid backbone. The 2-cyanophenyl group introduces electron-withdrawing characteristics, which may influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding or π-π stacking. Such attributes could position this compound for applications in polymer science, catalysis, or supramolecular chemistry .

Properties

Molecular Formula

C22H14N4O2

Molecular Weight

366.4g/mol

IUPAC Name

1-N,4-N-bis(2-cyanophenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C22H14N4O2/c23-13-17-5-1-3-7-19(17)25-21(27)15-9-11-16(12-10-15)22(28)26-20-8-4-2-6-18(20)14-24/h1-12H,(H,25,27)(H,26,28)

InChI Key

COGSUOZDEZEDSZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Terephthalamide Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and applications of N,N'-bis(2-cyanophenyl)terephthalamide and related compounds:

Compound Name Substituents Key Applications/Properties References
This compound 2-cyanophenyl Hypothesized use in high-performance polymers or catalysts (electron-deficient aromatic systems).
N,N'-bis(2-hydroxyethyl)terephthalamide (BHET) 2-hydroxyethyl Nucleating agent for polylactide (PLA), enhancing crystallinity via hydrogen bonding ; rubber additive .
N,N'-bis(4-pyridinyl)-terephthalamide (bpta) 4-pyridinyl Linker in metal-organic frameworks (MOFs) for catalytic applications .
N,N'-bis(3-nitro-4-aminophenyl)terephthalamide (BNAT) 3-nitro-4-aminophenyl Intermediate in nitro-aromatic polymer synthesis; challenges in amino group reactivity .
N,N'-bis(4-methoxyphenyl)terephthalamide 4-methoxyphenyl Studied for combustion thermodynamics; electron-donating groups alter thermal stability .
N,N'-bis(4-chlorophenyl)terephthalamide 4-chlorophenyl Potential use in rigid polymers; halogen substituents enhance flame retardancy .

Key Research Findings

Thermal and Mechanical Properties
  • BHET : Exhibits a melting point >250°C due to hydrogen bonding between hydroxyl and amide groups, enabling its use in high-temperature polymer processing . Its incorporation into PLA increases crystallization kinetics by 40% compared to pure PLA .
  • bpta : MOFs incorporating bpta show enhanced catalytic efficiency in oxidation reactions due to pyridinyl coordination sites .
  • N,N'-bis(4-methoxyphenyl)terephthalamide : Combustion studies reveal a standard enthalpy of formation (ΔfH°gas) of -320 ± 9.2 kJ/mol, influenced by methoxy group electron donation .

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (e.g., cyano, nitro): Enhance thermal stability and rigidity but may reduce solubility in polar solvents. For example, BNAT's nitro groups complicate polymerization but improve thermal resistance .
  • Electron-Donating Groups (e.g., methoxy, hydroxyethyl) : Increase solubility and intermolecular interactions. BHET’s hydroxyethyl groups facilitate hydrogen bonding, critical for PLA crystallization .
  • Aromatic vs. Aliphatic Substituents : Pyridinyl (bpta) and phenyl derivatives enable π-π stacking in MOFs or polymers, whereas aliphatic groups (e.g., hydroxyethyl) prioritize hydrogen bonding .

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